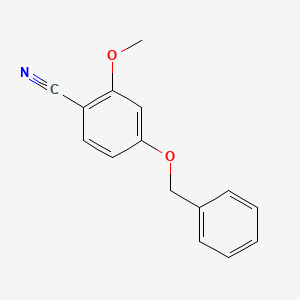

4-(Benzyloxy)-2-methoxybenzonitrile

Descripción general

Descripción

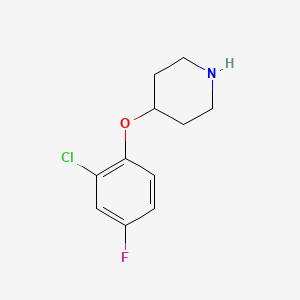

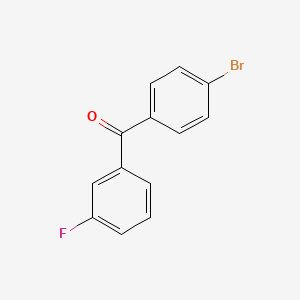

“4-(Benzyloxy)-2-methoxybenzonitrile” is a chemical compound. Based on its name, it likely contains a benzyloxy group and a methoxy group attached to a benzonitrile .

Synthesis Analysis

While specific synthesis methods for “4-(Benzyloxy)-2-methoxybenzonitrile” were not found, similar compounds are often synthesized through condensation reactions .Molecular Structure Analysis

The molecular structure of “4-(Benzyloxy)-2-methoxybenzonitrile” can be inferred from its name. It likely contains a benzonitrile core with a benzyloxy group and a methoxy group attached .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

4-(Benzyloxy)-2-methoxybenzonitrile serves as a critical intermediate in the synthesis of various complex molecules. For instance:

- Anti-tumor Activities: It's involved in the synthesis of novel 4-aminoquinazoline derivatives displaying anti-tumor activities. These derivatives show significant inhibitory effects against specific cell proliferation, highlighting the compound's potential in cancer research and treatment (Li, 2015).

- Electrochemical Applications: The compound plays a role in paired electro-synthesis, particularly in the electro-oxidation cyanation of related compounds. The research emphasizes its utility in improving yields and understanding the reaction mechanisms in electrochemical processes (Cao et al., 2019).

- Tyrosinase Inhibition: Some derivatives exhibit tyrosinase inhibitory activity, which is pivotal in understanding mechanisms in melanin formation and potential therapeutic avenues for conditions associated with melanin overproduction (Nihei & Kubo, 2019).

Photophysical and Catalytic Properties

The compound's derivatives demonstrate unique properties in light-induced reactions and catalysis, such as:

- Solvatochromic Studies: The compound's derivatives have been studied for their absorption and emission spectra, indicating potential applications in dye-sensitized solar cells or photodynamic therapy (Raghavendra et al., 2015).

- Photocatalytic Oxidation: Its derivatives are also significant in photocatalytic oxidation reactions, showcasing their potential in green chemistry and environmental remediation processes (Higashimoto et al., 2009).

Miscellaneous Applications

Further applications in diverse fields include:

- Material Science: Derivatives of 4-(Benzyloxy)-2-methoxybenzonitrile are used in the synthesis of new polyamides, indicating its role in the development of novel materials with potential applications in various industries (Hsiao et al., 2000).

- Agricultural Chemistry: It's also explored in the biotransformation of benzonitrile herbicides, showcasing its relevance in agriculture and environmental science (Veselá et al., 2012).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-methoxy-4-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-17-15-9-14(8-7-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNZEGSKTAONOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626675 | |

| Record name | 4-(Benzyloxy)-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-2-methoxybenzonitrile | |

CAS RN |

719274-37-0 | |

| Record name | 4-(Benzyloxy)-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B1344175.png)

![2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1344182.png)

![Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B1344184.png)